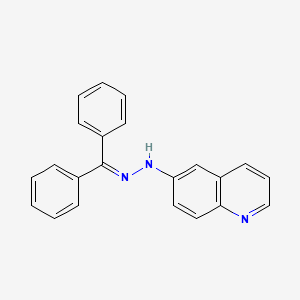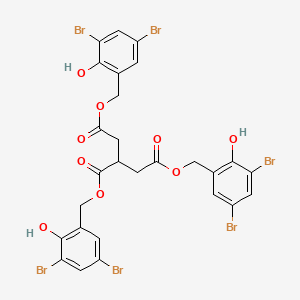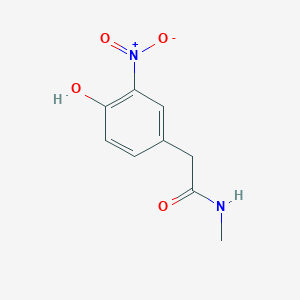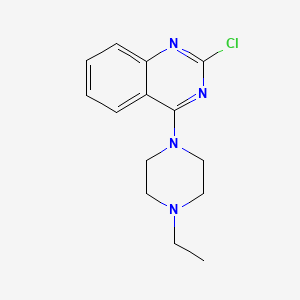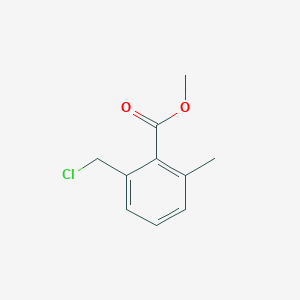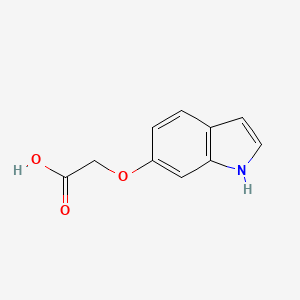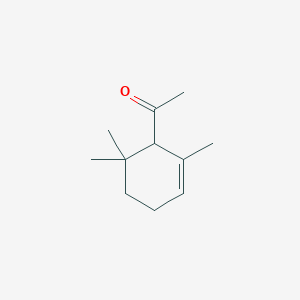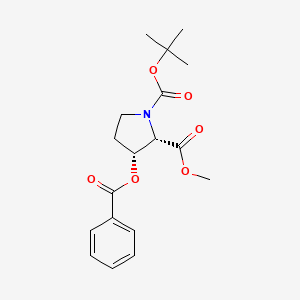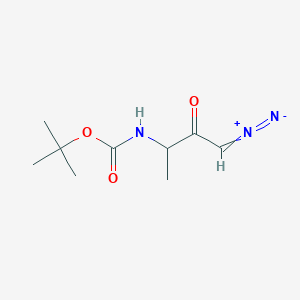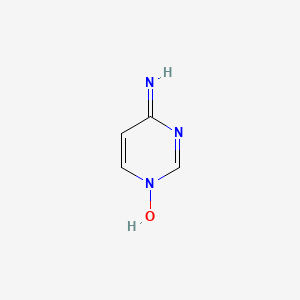
4-aminopyrimidine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-aminopyrimidine N-oxide is a heterocyclic organic compound that features a pyrimidine ring with an amino group at the 4-position and an oxide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine N-oxide typically involves the oxidation of 4-Aminopyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 4-Aminopyrimidine is reacted with an oxidizing agent in a reactor. The reaction conditions are carefully monitored to maintain consistency in product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-aminopyrimidine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives such as pyrimidine dioxides.
Reduction: Reduced derivatives such as 4-Aminopyrimidine.
Substitution: Substituted pyrimidines with various functional groups.
Scientific Research Applications
4-aminopyrimidine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-aminopyrimidine N-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
4-Aminopyridine: Another heterocyclic compound with similar structural features but different chemical properties.
2-Aminopyrimidine: A compound with the amino group at the 2-position, leading to different reactivity and applications.
4-Aminopyrimidine-5-carbaldehyde: A derivative with an aldehyde group, used in the synthesis of more complex molecules.
Uniqueness: 4-aminopyrimidine N-oxide is unique due to the presence of the oxide group at the 1-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C4H5N3O |
|---|---|
Molecular Weight |
111.10 g/mol |
IUPAC Name |
1-hydroxypyrimidin-4-imine |
InChI |
InChI=1S/C4H5N3O/c5-4-1-2-7(8)3-6-4/h1-3,5,8H |
InChI Key |
LVLCDKXOAFVTRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=NC1=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


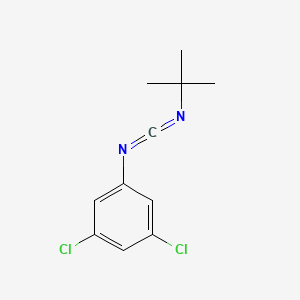
![3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene](/img/structure/B8319291.png)
